5,6-dihydroxy-3-methylquinolin-2(1H)-one
Description
5,6-Dihydroxy-3-methylquinolin-2(1H)-one is a quinolinone derivative characterized by two hydroxyl groups at positions 5 and 6, a methyl substituent at position 3, and a ketone at position 2. Quinolinones are known for diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory effects, often modulated by substituent patterns .
Properties
Molecular Formula |
C10H9NO3 |
|---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
5,6-dihydroxy-3-methyl-1H-quinolin-2-one |
InChI |
InChI=1S/C10H9NO3/c1-5-4-6-7(11-10(5)14)2-3-8(12)9(6)13/h2-4,12-13H,1H3,(H,11,14) |
InChI Key |
IYHQVDIUZANYNW-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=CC(=C2O)O)NC1=O |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2O)O)NC1=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Substituent Profiles and Key Properties
Key Observations :
- Hydroxyl Groups: The dihydroxy (5,6-OH) pattern in the target compound may enhance hydrogen bonding and aqueous solubility compared to mono-hydroxy analogs (e.g., 5-OH in ).
- Methyl vs.
- Saturation : Partially saturated analogs (e.g., 3,4-dihydro in ) exhibit altered planarity, which could influence binding to biological targets.
Key Observations :
- The target compound’s dihydroxy groups may require protective group strategies during synthesis, as seen in analogs with multiple substituents (e.g., methoxy in ).
Spectral and Physical Properties
Table 3: Spectral Data for Selected Analogs
Key Observations :
- The target compound’s two hydroxyl groups would produce broad IR peaks near 3447 cm⁻¹ (OH stretch) and $^1$H NMR signals downfield due to hydrogen bonding.
- Methyl groups (e.g., 3-CH₃ in ) typically resonate as singlets near δ 3.5–3.6 ppm.
Recommendations :
- Prioritize synthetic studies using protective groups (e.g., acetyl for OH) to validate routes.
- Evaluate antimicrobial and chelation-based activities in vitro.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
